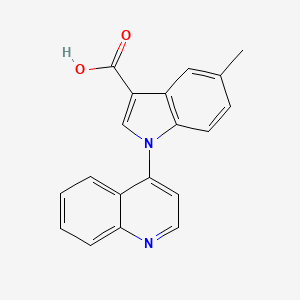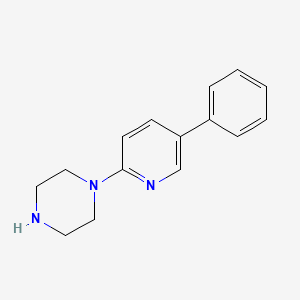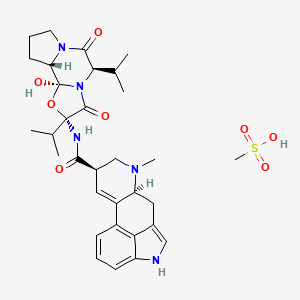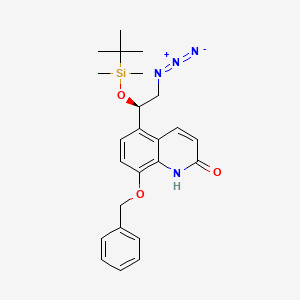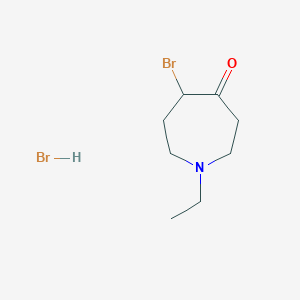![molecular formula C7H9N5 B8580294 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B8580294.png)
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Méthodes De Préparation
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine typically involves a two-step process starting from the appropriate methyl ketone. The initial step involves the formation of an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the compound . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
Applications De Recherche Scientifique
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, its unique photophysical properties make it useful in the development of fluorescent probes for bioimaging and chemosensing applications .
Mécanisme D'action
The mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share similar structural features but differ in their functional groups and specific applications. The unique properties of this compound, such as its specific photophysical characteristics and enzyme inhibition capabilities, distinguish it from these related compounds .
Propriétés
Formule moléculaire |
C7H9N5 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine |
InChI |
InChI=1S/C7H9N5/c1-4-2-6-10-3-5(8)7(9)12(6)11-4/h2-3H,8-9H2,1H3 |
Clé InChI |
NEYPNCQEQPNNIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N=CC(=C2N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
